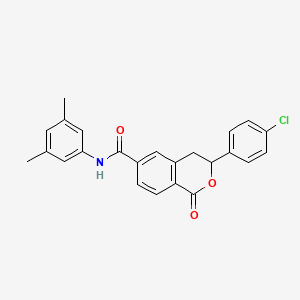![molecular formula C19H22N2O2S B11337888 5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337888.png)
5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-metilfenil)-3-[3-(propan-2-iloxi)propil]tieno[2,3-d]pirimidin-4(3H)-ona: , también conocido por su nombre sistemático IUPAC, es un compuesto heterocíclico con una estructura intrigante. Vamos a desglosarlo:
Thieno[2,3-d]pirimidin-4(3H)-ona: Esta parte del compuesto consiste en un anillo de tieno fusionado con un anillo de pirimidina. El "4(3H)-ona" indica un grupo cetona en la posición 4 del anillo de tienopirimidina.
5-(4-metilfenil): El grupo fenilo en la posición 5 está sustituido con un grupo metilo.
Métodos De Preparación
Rutas sintéticas:
Enfoque de heterociclización: Una ruta sintética implica la heterociclización de precursores apropiados. Por ejemplo, comenzando con un precursor de tieno sustituido con 4-metilfenilo y una propan-2-iloxipropilamina, puede ocurrir ciclización para formar el sistema de anillo de tienopirimidinona.
Síntesis en varios pasos:
Condiciones de reacción:
Ciclización: Las reacciones de ciclización generalmente requieren temperaturas elevadas y catalizadores adecuados.
Sustitución: La introducción de sustituyentes (por ejemplo, metilfenilo) puede ocurrir a través de reacciones de sustitución nucleófila.
Producción industrial:
Los métodos de producción a escala industrial pueden implicar la optimización de la ruta sintética para la eficiencia, escalabilidad y rentabilidad.
Análisis De Reacciones Químicas
Oxidación: El grupo cetona puede sufrir oxidación para formar un ácido carboxílico u otros grupos funcionales.
Reducción: La reducción de la cetona puede producir el alcohol correspondiente.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos comunes: Reactivos como el borohidruro de sodio (para reducción) y los ácidos de Lewis (para ciclización) se utilizan comúnmente.
Productos principales: Los productos principales dependen de las condiciones de reacción y los sustituyentes.
Aplicaciones Científicas De Investigación
Química medicinal: Los investigadores exploran derivados de este compuesto como posibles candidatos a fármacos debido a su estructura única.
Estudios biológicos: Investigando sus interacciones con objetivos biológicos (por ejemplo, enzimas, receptores).
Ciencia de materiales:
Mecanismo De Acción
Unión a diana: El compuesto probablemente interactúa con proteínas o enzimas específicas.
Vías: Puede modular las vías de señalización relevantes para los estados de enfermedad.
Comparación Con Compuestos Similares
Singularidad: Su andamiaje de tienopirimidina-cetona lo distingue.
Compuestos similares: Los compuestos relacionados incluyen tienopirimidinonas y heterociclos sustituidos con fenilo.
Recuerde, el potencial de este compuesto radica en su versatilidad en varios dominios científicos
Propiedades
Fórmula molecular |
C19H22N2O2S |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-3-(3-propan-2-yloxypropyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)23-10-4-9-21-12-20-18-17(19(21)22)16(11-24-18)15-7-5-14(3)6-8-15/h5-8,11-13H,4,9-10H2,1-3H3 |
Clave InChI |
GRFJRJSTDXXYCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11337811.png)
![10-(4-ethoxyphenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11337813.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11337817.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11337824.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337825.png)
![1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B11337833.png)

![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11337854.png)
![2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337860.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11337861.png)
![N-(2-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11337866.png)
![2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11337878.png)
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337882.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11337889.png)
